molecular formula C24H30N4O3 B10992899 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Cat. No.: B10992899
M. Wt: 422.5 g/mol
InChI Key: LOVYMSHQLJESMV-UHFFFAOYSA-N
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Description

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(4-METHYLPIPERAZINO)PHENYL]ACETAMIDE is a complex organic compound characterized by its indole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(4-METHYLPIPERAZINO)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors. The methoxyethyl group is introduced via alkylation reactions.

The piperazine moiety is then attached to the phenyl ring through nucleophilic substitution reactions. The final step involves coupling the indole and piperazine derivatives using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(4-METHYLPIPERAZINO)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields indole-2,3-dione derivatives, while reduction of nitro groups results in the formation of amines.

Scientific Research Applications

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(4-METHYLPIPERAZINO)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(4-METHYLPIPERAZINO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperazine group can enhance binding affinity and selectivity. The compound may modulate signal transduction pathways by acting as an agonist or antagonist, depending on its specific structure and the target receptor.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETIC ACID: This compound shares the indole and methoxyethyl groups but lacks the piperazine moiety.

    N-{4-(4-METHYLPIPERAZINO)PHENYL}ACETAMIDE: This compound contains the piperazine and phenylacetamide groups but lacks the indole moiety.

Uniqueness

2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}-N-[4-(4-METHYLPIPERAZINO)PHENYL]ACETAMIDE is unique due to the combination of its indole and piperazine moieties, which confer specific binding properties and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

IUPAC Name

2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C24H30N4O3/c1-26-12-14-27(15-13-26)20-8-6-19(7-9-20)25-24(29)18-31-23-5-3-4-22-21(23)10-11-28(22)16-17-30-2/h3-11H,12-18H2,1-2H3,(H,25,29)

InChI Key

LOVYMSHQLJESMV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC

Origin of Product

United States

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